molecular formula C12H18OSi B14611917 Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- CAS No. 59021-31-7

Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-

Cat. No.: B14611917
CAS No.: 59021-31-7
M. Wt: 206.36 g/mol
InChI Key: OEHNYSQPYONHIW-UHFFFAOYSA-N
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Description

Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- is an organosilicon compound with the molecular formula C12H18OSi It is characterized by the presence of a silicon atom bonded to three methyl groups and an ethenyl group substituted with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with a suitable phenylmethyl-substituted ethenyl alcohol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives.

    Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The phenylmethyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Silane, trimethyl(phenylethynyl)-: Similar in structure but contains an ethynyl group instead of an ethenyl group.

    Silane, trimethyl-: Lacks the phenylmethyl and ethenyl groups, making it less reactive.

    Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but differs in the position of the silicon atom.

Uniqueness

Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- is unique due to its combination of a silicon atom with both methyl and phenylmethyl-substituted ethenyl groups. This unique structure imparts specific chemical properties that make it suitable for specialized applications in various fields.

Properties

CAS No.

59021-31-7

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

IUPAC Name

trimethyl(3-phenylprop-1-en-2-yloxy)silane

InChI

InChI=1S/C12H18OSi/c1-11(13-14(2,3)4)10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3

InChI Key

OEHNYSQPYONHIW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)CC1=CC=CC=C1

Origin of Product

United States

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